Cas no 1110820-18-2 (1-{5-(Chloromethyl)furan-2-ylsulfonyl}pyrrolidine)

1-{5-(Chloromethyl)furan-2-ylsulfonyl}pyrrolidine structure
1110820-18-2 structure
商品名:1-{5-(Chloromethyl)furan-2-ylsulfonyl}pyrrolidine
CAS番号:1110820-18-2
MF:C9H12ClNO3S
メガワット:249.714480400085
CID:4572101
PubChem ID:39870332

1-{5-(Chloromethyl)furan-2-ylsulfonyl}pyrrolidine 化学的及び物理的性質

名前と識別子

    • 1-[5-(chloromethyl)furan-2-yl]sulfonylpyrrolidine
    • 1-{5-(Chloromethyl)furan-2-ylsulfonyl}pyrrolidine
    • EN300-40384
    • Z410738940
    • 1110820-18-2
    • 1-{[5-(chloromethyl)furan-2-yl]sulfonyl}pyrrolidine
    • AKOS009437385
    • 1-{[5-(chloromethyl)-2-furyl]sulfonyl}pyrrolidine
    • 1-[5-(CHLOROMETHYL)FURAN-2-YLSULFONYL]PYRROLIDINE
    • 1-([5-(chloromethyl)-2-furyl]sulfonyl)pyrrolidine
    • インチ: 1S/C9H12ClNO3S/c10-7-8-3-4-9(14-8)15(12,13)11-5-1-2-6-11/h3-4H,1-2,5-7H2
    • InChIKey: ITIWKPRYBBDOPP-UHFFFAOYSA-N
    • ほほえんだ: N1(S(C2=CC=C(CCl)O2)(=O)=O)CCCC1

計算された属性

  • せいみつぶんしりょう: 249.0226421g/mol
  • どういたいしつりょう: 249.0226421g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 308
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

1-{5-(Chloromethyl)furan-2-ylsulfonyl}pyrrolidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM474655-1g
1-{[5-(chloromethyl)furan-2-yl]sulfonyl}pyrrolidine
1110820-18-2 95%+
1g
$334 2023-03-07
Enamine
EN300-40384-0.1g
1-{[5-(chloromethyl)furan-2-yl]sulfonyl}pyrrolidine
1110820-18-2 95.0%
0.1g
$100.0 2025-02-20
TRC
B421095-250mg
1-{[5-(Chloromethyl)furan-2-yl]sulfonyl}pyrrolidine
1110820-18-2
250mg
$ 365.00 2022-06-07
TRC
B421095-50mg
1-{[5-(Chloromethyl)furan-2-yl]sulfonyl}pyrrolidine
1110820-18-2
50mg
$ 95.00 2022-06-07
Enamine
EN300-40384-0.5g
1-{[5-(chloromethyl)furan-2-yl]sulfonyl}pyrrolidine
1110820-18-2 95.0%
0.5g
$225.0 2025-02-20
Enamine
EN300-40384-10.0g
1-{[5-(chloromethyl)furan-2-yl]sulfonyl}pyrrolidine
1110820-18-2 95.0%
10.0g
$1240.0 2025-02-20
Aaron
AR019O5S-1g
1-{[5-(chloromethyl)furan-2-yl]sulfonyl}pyrrolidine
1110820-18-2 95%
1g
$421.00 2025-02-08
Aaron
AR019O5S-10g
1-{[5-(chloromethyl)furan-2-yl]sulfonyl}pyrrolidine
1110820-18-2 95%
10g
$1730.00 2023-12-16
A2B Chem LLC
AV29732-250mg
1-{[5-(chloromethyl)furan-2-yl]sulfonyl}pyrrolidine
1110820-18-2 95%
250mg
$186.00 2024-04-20
1PlusChem
1P019NXG-2.5g
1-{[5-(chloromethyl)furan-2-yl]sulfonyl}pyrrolidine
1110820-18-2 95%
2.5g
$756.00 2025-03-03

1-{5-(Chloromethyl)furan-2-ylsulfonyl}pyrrolidine 関連文献

1-{5-(Chloromethyl)furan-2-ylsulfonyl}pyrrolidineに関する追加情報

Recent Advances in the Study of 1-{5-(Chloromethyl)furan-2-ylsulfonyl}pyrrolidine (CAS: 1110820-18-2)

The compound 1-{5-(Chloromethyl)furan-2-ylsulfonyl}pyrrolidine (CAS: 1110820-18-2) has recently gained significant attention in the field of chemical biology and medicinal chemistry due to its potential applications as a versatile building block for drug discovery and as a key intermediate in the synthesis of biologically active molecules. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.

Recent studies have demonstrated that 1-{5-(Chloromethyl)furan-2-ylsulfonyl}pyrrolidine serves as an important precursor in the development of novel sulfonamide-based inhibitors. Its unique structural features, including the furan ring and sulfonyl group, make it particularly valuable for targeting various enzymes involved in disease pathways. A 2023 study published in the Journal of Medicinal Chemistry reported its successful application in the synthesis of potent MMP-9 inhibitors, showing promising results in preclinical models of cancer metastasis.

In terms of synthetic methodology, several research groups have developed improved protocols for the preparation of 1110820-18-2. A notable advancement comes from a 2024 Nature Protocols publication describing a high-yield, one-pot synthesis approach that significantly reduces production costs while maintaining excellent purity (>99%). This methodological improvement has important implications for scaling up production for pharmaceutical applications.

The biological evaluation of derivatives based on this scaffold has revealed interesting structure-activity relationships. Particularly, modifications at the chloromethyl position have been shown to dramatically influence both potency and selectivity against various biological targets. Recent computational studies using molecular docking and dynamics simulations have provided valuable insights into the binding modes of these compounds, facilitating rational drug design approaches.

From a safety and pharmacokinetic perspective, preliminary ADME studies indicate that compounds derived from 1-{5-(Chloromethyl)furan-2-ylsulfonyl}pyrrolidine generally exhibit favorable metabolic stability and acceptable toxicity profiles. However, researchers note that further optimization may be required to improve oral bioavailability for certain therapeutic applications.

Looking forward, the versatility of 1110820-18-2 continues to inspire new research directions. Current investigations are exploring its potential in targeted protein degradation strategies, particularly in the development of PROTAC molecules. Additionally, its application in antibody-drug conjugates (ADCs) is being actively investigated by several biotech companies, with some candidates expected to enter clinical trials in the near future.

In conclusion, 1-{5-(Chloromethyl)furan-2-ylsulfonyl}pyrrolidine represents a valuable chemical scaffold with diverse applications in medicinal chemistry. The recent advances in its synthesis and biological evaluation underscore its potential as a key player in the development of next-generation therapeutics. Continued research efforts are expected to further expand its utility and potentially lead to novel treatments for various diseases.

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